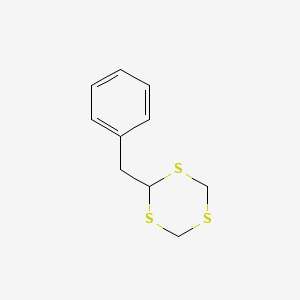
2-Benzyl-1,3,5-trithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C₁₀H₁₂S₃. It is a derivative of 1,3,5-trithiane, which is the cyclic trimer of thioformaldehyde. This compound features a six-membered ring with alternating methylene bridges and thioether groups, and a benzyl group attached to one of the carbon atoms in the ring. It is known for its stability and utility in organic synthesis as a masked form of formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3,5-trithiane can be synthesized through the reaction of benzyl chloride with 1,3,5-trithiane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Benzyl-substituted derivatives and thioether-substituted products.
Scientific Research Applications
2-Benzyl-1,3,5-trithiane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3,5-trithiane involves its ability to act as a masked form of formaldehyde. Upon deprotonation, it can generate reactive intermediates that participate in various chemical reactions. The sulfur atoms in the ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the benzyl group.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with methyl groups instead of a benzyl group.
Trithioacetone: Another trimer of thioformaldehyde with different substituents.
Uniqueness
2-Benzyl-1,3,5-trithiane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific synthetic applications where the benzyl group can be further functionalized .
Properties
CAS No. |
24614-76-4 |
|---|---|
Molecular Formula |
C10H12S3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-benzyl-1,3,5-trithiane |
InChI |
InChI=1S/C10H12S3/c1-2-4-9(5-3-1)6-10-12-7-11-8-13-10/h1-5,10H,6-8H2 |
InChI Key |
RHFDXSYIJCJAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSC(S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


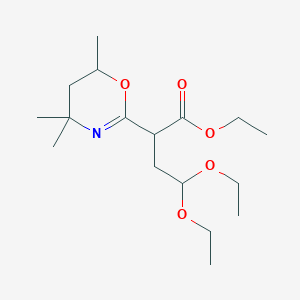
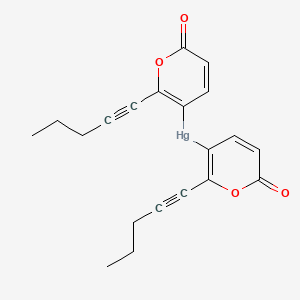
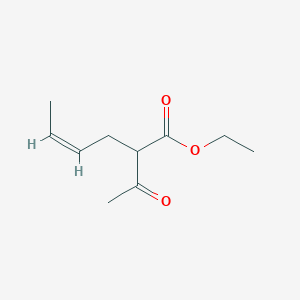

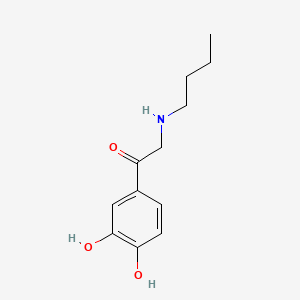
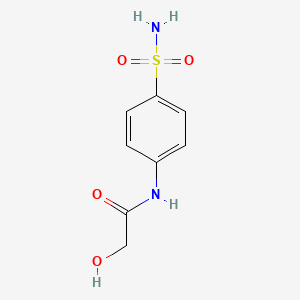
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

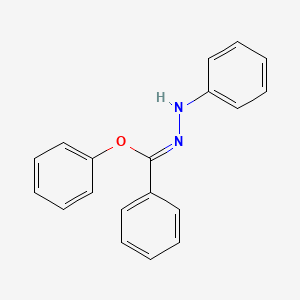
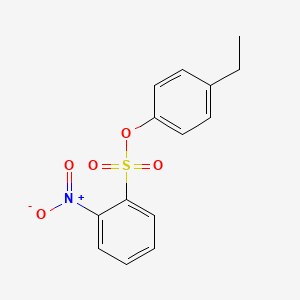
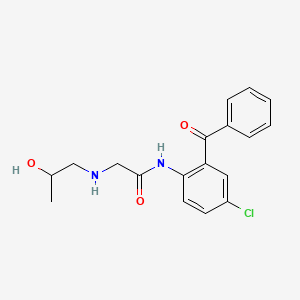
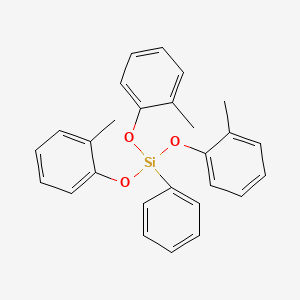
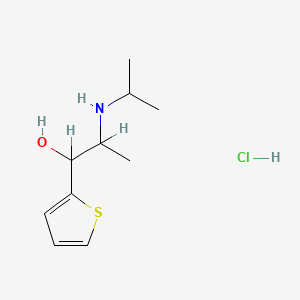
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
